1-(3-Bromo-5-chlorobenzyl)piperidine

Catalog No.
S8436746
CAS No.
M.F
C12H15BrClN
M. Wt
288.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-5-chlorobenzyl)piperidine

Product Name

1-(3-Bromo-5-chlorobenzyl)piperidine

IUPAC Name

1-[(3-bromo-5-chlorophenyl)methyl]piperidine

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

InChI

InChI=1S/C12H15BrClN/c13-11-6-10(7-12(14)8-11)9-15-4-2-1-3-5-15/h6-8H,1-5,9H2

InChI Key

UYPQFVVCWJHKOS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC(=C2)Br)Cl

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC(=C2)Br)Cl

1-(3-Bromo-5-chlorobenzyl)piperidine is an organic compound characterized by the molecular formula C12H15BrClNC_{12}H_{15}BrClN. It belongs to the class of piperidine derivatives, which are six-membered heterocyclic amines. This compound features a benzyl group that is substituted with both bromine and chlorine atoms at the 3 and 5 positions, respectively. The presence of these halogen substituents significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and material science.

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of various derivatives.
  • Oxidation: The piperidine ring can undergo oxidation to yield piperidones or other oxidized forms.
  • Reduction: The compound can be reduced to eliminate halogen atoms or modify the piperidine structure.

This compound exhibits notable biological activity, particularly in the realm of medicinal chemistry. Its structural features allow it to interact with specific molecular targets such as receptors or enzymes, which can modulate their activity. Research indicates that it may have potential applications in treating neurological disorders due to its ability to influence neurotransmitter systems. Additionally, it is employed in studies related to receptor-ligand interactions and the development of bioactive molecules .

The synthesis of 1-(3-Bromo-5-chlorobenzyl)piperidine can be achieved through various methods:

  • Direct Reaction: A common synthetic route involves the reaction of 3-bromo-5-chlorobenzyl chloride with piperidine in the presence of a base like sodium hydroxide. This reaction typically occurs in organic solvents such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow processes may be utilized to enhance yield and consistency. Automated reactors enable precise control over reaction conditions such as temperature and pressure, optimizing production efficiency.

1-(3-Bromo-5-chlorobenzyl)piperidine has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a key building block for synthesizing pharmaceutical compounds aimed at treating various neurological conditions.
  • Materials Science: The compound is utilized in developing novel materials with specific electronic or optical properties.
  • Biological Research: It plays a role in studying receptor-ligand interactions and contributes to the design of bioactive molecules.

Research into the interactions of 1-(3-Bromo-5-chlorobenzyl)piperidine with biological targets has revealed its potential as a modulator of receptor activity. These studies are crucial for understanding its mechanism of action and for designing derivatives that may enhance its therapeutic efficacy. The specific pathways and targets involved will depend on the modifications made to this compound during synthesis .

Several compounds share structural similarities with 1-(3-Bromo-5-chlorobenzyl)piperidine, highlighting its unique characteristics:

Compound NameStructural FeaturesUniqueness
1-(3-Bromo-4-chlorobenzyl)piperidineChlorine atom at position 4 instead of position 5Different substitution pattern affecting reactivity
1-(3-Bromo-5-fluorobenzyl)piperidineFluorine instead of chlorineVariation in halogen properties
1-(3-Chloro-5-bromobenzyl)piperidineInverted positions of bromine and chlorineUnique reactivity profile due to halogen positioning

The uniqueness of 1-(3-Bromo-5-chlorobenzyl)piperidine lies in its specific substitution pattern, which influences both its chemical reactivity and biological interactions. This specificity makes it valuable for developing specialized compounds with tailored properties .

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

287.00764 g/mol

Monoisotopic Mass

287.00764 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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